1-Tert-butyl-1H-pyrazole-5-boronic acid
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Overview
Description
(1-tert-butyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a tert-butyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly functional group tolerant.
Industrial Production Methods: Industrial production of boronic acids, including (1-tert-butyl-1H-pyrazol-5-yl)boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boron-containing reduced products.
Substitution: Participation in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in cross-coupling reactions.
Major Products: The major products formed from these reactions include various boronic acid derivatives and coupled products, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(1-tert-butyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-tert-butyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This process leads to the formation of a new carbon-carbon bond, with the boronic acid acting as a nucleophile .
Comparison with Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole ring, used in similar cross-coupling reactions.
Pyrazole-3-boronic acid: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where steric hindrance and electronic effects are crucial .
Properties
Molecular Formula |
C7H13BN2O2 |
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Molecular Weight |
168.00 g/mol |
IUPAC Name |
(2-tert-butylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-7(2,3)10-6(8(11)12)4-5-9-10/h4-5,11-12H,1-3H3 |
InChI Key |
BEHICXDUSBYTDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1C(C)(C)C)(O)O |
Origin of Product |
United States |
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